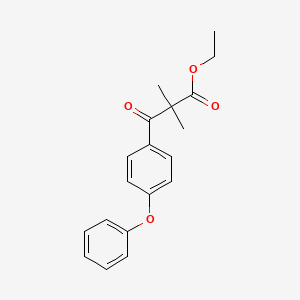
Ethyl 2,2-dimethyl-3-oxo-3-(4-phenoxyphenyl)propanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2,2-dimethyl-3-oxo-3-(4-phenoxyphenyl)propanoate is an organic compound with the molecular formula C({19})H({20})O(_{4}) It is characterized by a phenoxyphenyl group attached to a propanoate backbone, which includes a keto group and two methyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2,2-dimethyl-3-oxo-3-(4-phenoxyphenyl)propanoate typically involves the esterification of 2,2-dimethyl-3-oxo-3-(4-phenoxyphenyl)propanoic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Starting Materials: 2,2-dimethyl-3-oxo-3-(4-phenoxyphenyl)propanoic acid, ethanol, sulfuric acid.
Reaction Conditions: Reflux, typically at temperatures around 78-80°C.
Purification: The product is purified by distillation or recrystallization from an appropriate solvent.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method enhances the efficiency and yield of the reaction by maintaining optimal reaction conditions and minimizing side reactions. The use of automated systems for monitoring and controlling the reaction parameters ensures consistent product quality.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: Ethyl 2,2-dimethyl-3-oxo-3-(4-phenoxyphenyl)propanoate can undergo oxidation reactions, typically using reagents such as potassium permanganate or chromium trioxide, to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction of the keto group can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of the corresponding alcohol.
Substitution: The phenoxy group can participate in nucleophilic aromatic substitution reactions, where nucleophiles such as amines or thiols replace the phenoxy group under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Substituted aromatic compounds.
Applications De Recherche Scientifique
Ethyl 2,2-dimethyl-3-oxo-3-(4-phenoxyphenyl)propanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for various functional group transformations, making it valuable in organic synthesis.
Biology: The compound can be used in the study of enzyme-catalyzed reactions, particularly those involving esterases and oxidoreductases.
Medicine: Potential applications in drug development due to its structural similarity to biologically active molecules. It can serve as a lead compound for the design of new pharmaceuticals.
Industry: Used in the production of specialty chemicals and materials, including polymers and resins.
Mécanisme D'action
The mechanism of action of Ethyl 2,2-dimethyl-3-oxo-3-(4-phenoxyphenyl)propanoate depends on its application. In biological systems, it may act as a substrate for enzymes, undergoing hydrolysis or oxidation. The phenoxy group can interact with various molecular targets, influencing the compound’s reactivity and binding properties.
Comparaison Avec Des Composés Similaires
Ethyl 2,2-dimethyl-3-oxo-3-(4-phenoxyphenyl)propanoate can be compared with similar compounds such as:
Ethyl 3-oxo-3-phenylpropanoate: Lacks the phenoxy group, resulting in different reactivity and applications.
Ethyl 2-methyl-3-oxo-3-phenylpropanoate: Similar structure but with a methyl group instead of the dimethyl substitution, affecting its steric and electronic properties.
Ethyl 2-hydroxy-2-(4-phenoxyphenyl)propanoate:
The uniqueness of this compound lies in its combination of the phenoxy group and the dimethyl-substituted keto group, which imparts distinct chemical properties and reactivity.
Propriétés
Formule moléculaire |
C19H20O4 |
|---|---|
Poids moléculaire |
312.4 g/mol |
Nom IUPAC |
ethyl 2,2-dimethyl-3-oxo-3-(4-phenoxyphenyl)propanoate |
InChI |
InChI=1S/C19H20O4/c1-4-22-18(21)19(2,3)17(20)14-10-12-16(13-11-14)23-15-8-6-5-7-9-15/h5-13H,4H2,1-3H3 |
Clé InChI |
BQTIUAHDRGULPH-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C(C)(C)C(=O)C1=CC=C(C=C1)OC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



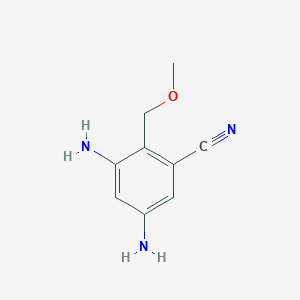

![5-[(Morpholin-4-yl)methyl]pyridine-3-carboxylic acid](/img/structure/B13197725.png)
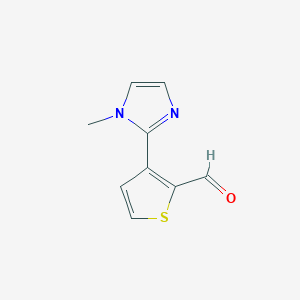

![(2S)-2-amino-N-[1-(2,4-difluorophenyl)ethyl]-3,3-dimethylbutanamide](/img/structure/B13197743.png)
![2-[3-Oxo-2-(propan-2-yl)-2,3-dihydro-1H-pyrazol-4-yl]acetic acid](/img/structure/B13197750.png)

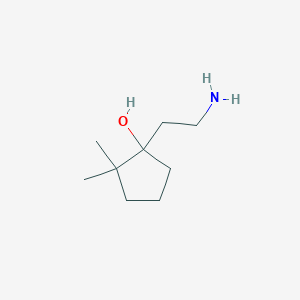
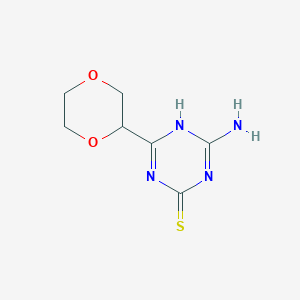
![2-[(5-Bromo-2-fluorophenyl)methyl]oxirane](/img/structure/B13197779.png)

![2-(1-Methylethyl)-imidazo[1,2-a]pyrazin-3-amine](/img/structure/B13197792.png)
